molecular formula C20H14BrClN4O2 B269686 N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Katalognummer B269686
Molekulargewicht: 457.7 g/mol
InChI-Schlüssel: JYBLWNCFHGQZGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BCI, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCI is a quinazoline derivative that has been identified as a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair.

Wirkmechanismus

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing its activity. CK2 has been shown to phosphorylate various substrates involved in cell signaling pathways, and its inhibition by this compound results in the downregulation of these pathways, leading to cell death. This compound has also been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells. In addition to its inhibition of CK2, this compound has been shown to inhibit other kinases, including AKT and PIM1. This compound has also been shown to induce autophagy, a cellular process that degrades damaged organelles and proteins, and plays a role in cell survival and death. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for CK2, its ability to induce cell death, and its potential as a therapeutic agent. However, this compound also has limitations, including its poor solubility in aqueous solutions, its potential for off-target effects, and its toxicity to normal cells at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.

Synthesemethoden

The synthesis of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves the reaction of 6-bromo-2-(2-chlorophenyl)-4-oxoquinazoline with isonicotinamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a melting point of 256-258°C. The purity of this compound can be verified using various analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. CK2 is overexpressed in various cancer cells, and its inhibition by this compound has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in treating other diseases, including inflammation, neurodegenerative disorders, and viral infections.

Eigenschaften

Molekularformel

C20H14BrClN4O2

Molekulargewicht

457.7 g/mol

IUPAC-Name

N-[6-bromo-2-(2-chlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C20H14BrClN4O2/c21-13-5-6-17-15(11-13)20(28)26(25-19(27)12-7-9-23-10-8-12)18(24-17)14-3-1-2-4-16(14)22/h1-11,18,24H,(H,25,27)

InChI-Schlüssel

JYBLWNCFHGQZGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.